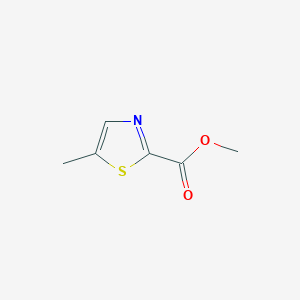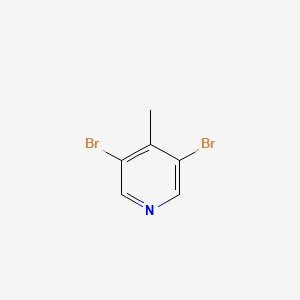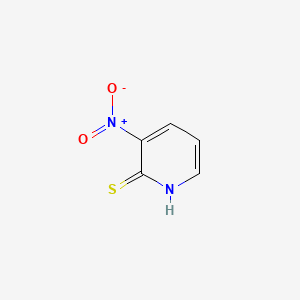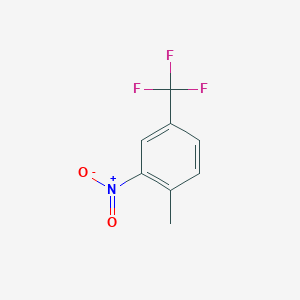
1-Methyl-2-nitro-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3NO2. It is a yellow crystalline powder with a distinct odor. This compound is primarily used as a raw material in the production of pesticides, insecticides, and fungicides due to its high efficacy against certain insects, fungi, and bacteria.
Vorbereitungsmethoden
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is typically synthesized through the trifluoromethylation of 4-methyl-3-nitrobenzoic acid. The process involves reacting 4-methyl-3-nitrobenzoic acid with trifluoromethanesulfonyl fluoride under specific conditions to yield the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Analyse Chemischer Reaktionen
1-Methyl-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tetrahydroxydiboron and 4,4’-bipyridine as an organocatalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and trifluoromethyl groups, which influence the reactivity of the benzene ring.
Common reagents and conditions used in these reactions include reducing agents like tetrahydroxydiboron and catalysts like 4,4’-bipyridine. Major products formed from these reactions include amino derivatives and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other trifluoromethylated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is employed in the manufacture of pesticides, insecticides, and fungicides, contributing to agricultural productivity.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial and insecticidal effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Methyl-5-nitrobenzotrifluoride: Similar in structure but differs in the position of the nitro and trifluoromethyl groups.
1-Methyl-4-nitro-2-(trifluoromethyl)benzene: Another isomer with different positions of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-methyl-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERJFHPHSUIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363017 | |
| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65754-26-9 | |
| Record name | 1-Methyl-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
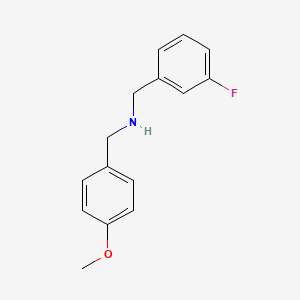


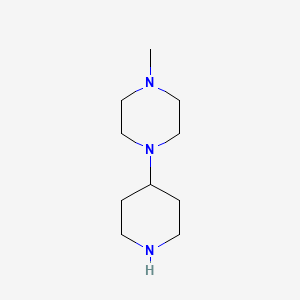

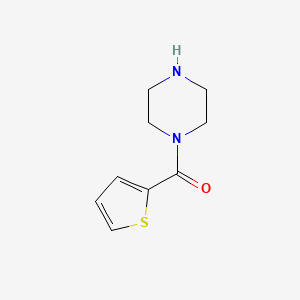
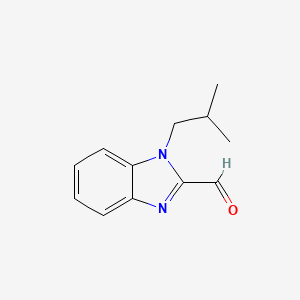
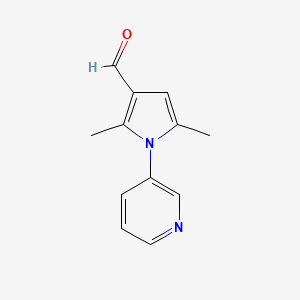
![4-[2-(4-Nitrophenoxy)ethyl]morpholine](/img/structure/B1300344.png)
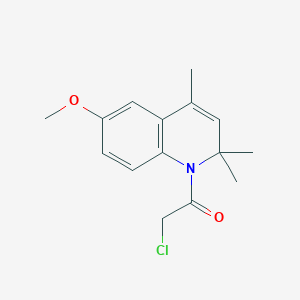
![4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300351.png)
